molecular formula C12H9N3O3 B13151030 4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester

4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester

Cat. No.: B13151030
M. Wt: 243.22 g/mol
InChI Key: HPFFEMLUCJGTID-UHFFFAOYSA-N
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Description

4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester is a complex organic compound with the molecular formula C12H9N3O3. This compound is known for its unique structure, which includes a triaza-fluorene core, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-9H-1,3,9-triaza-fluorene-6-carboxylic acid methyl ester stands out due to its unique triaza-fluorene core and the presence of both hydroxy and carboxylic acid methyl ester groups. These features confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

methyl 4-oxo-3,9-dihydropyrimido[4,5-b]indole-6-carboxylate

InChI

InChI=1S/C12H9N3O3/c1-18-12(17)6-2-3-8-7(4-6)9-10(15-8)13-5-14-11(9)16/h2-5H,1H3,(H2,13,14,15,16)

InChI Key

HPFFEMLUCJGTID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2C(=O)NC=N3

Origin of Product

United States

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